

An In-Depth Technical Guide to Acid Red 29 (Chromotrope 2R)

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Compound of Interest

Compound Name: Acid red 29(2-)

Cat. No.: B1230535

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 29, also known by its synonym Chromotrope 2R, is a synthetic azo dye belonging to the naphthalenesulfonic acid class. While not implicated in direct therapeutic pathways, its utility in biological and biomedical research is significant, primarily as a histological stain. This technical guide provides a comprehensive overview of its chemical properties, applications in research, and detailed protocols for its use.

Core Chemical and Physical Properties

Acid Red 29 is the disodium salt of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. Its primary function in a laboratory setting is as a red dye component in various staining techniques.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₀ N ₂ Na ₂ O ₈ S ₂	[1]
Molecular Weight	468.37 g/mol	[1]
IUPAC Name	Disodium 4,5-dihydroxy-3-(phenyldiazenyl)-2,7-naphthalenedisulfonate	
CAS Registry Number	4197-07-3	[1]
Synonyms	Chromotrope 2R, C.I. Acid Red 29, C.I. 16570	[1]
Appearance	Red powder	
Solubility	Soluble in water (red-orange solution)	[1]

Applications in Biological Research

The primary application of Acid Red 29 in a research context is as a biological stain. Its utility is most pronounced in the following areas:

- **Gomori's Trichrome Stain:** Acid Red 29, as Chromotrope 2R, is a key component of the Gomori's trichrome stain, a histological method used to differentiate between collagen and muscle tissue. In this protocol, it serves as a plasma and muscle stain, imparting a red color to these structures.
- **Phospholipid Staining:** It exhibits an affinity for phospholipids, making it useful for the visualization of mitochondria and the endoplasmic reticulum in histological samples.

Currently, there is a lack of substantial evidence in the scientific literature to suggest that Acid Red 29 is directly involved in any cellular signaling pathways or possesses significant biological activity beyond its function as a dye. One study has explored its degradation via a photoelectro-Fenton process, which is relevant for environmental remediation but does not indicate a direct biological signaling role[2].

Experimental Protocols

A detailed methodology for a key application of Acid Red 29 is provided below.

Gomori's Trichrome Staining Protocol (with Chromotrope 2R)

This protocol is a representative method for differentiating collagen and muscle fibers in tissue sections.

Reagents:

- Bouin's solution (mordant)
- Weigert's iron hematoxylin (nuclear stain)
- Gomori's Trichrome stain solution:
 - 0.6 g Chromotrope 2R (Acid Red 29)
 - 0.3 g Fast Green FCF or Light Green SF yellowish
 - 0.6 g Phosphotungstic acid
 - 1.0 ml Glacial acetic acid
 - 100 ml Distilled water
- 0.5% Acetic acid solution
- Dehydrating alcohols (e.g., 95% and 100% ethanol)
- Clearing agent (e.g., xylene)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.
- Mordanting: Place slides in Bouin's solution and incubate at 56°C for 1 hour.
- Washing: Rinse the slides in running tap water until the yellow color disappears.
- Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.
- Washing: Rinse in running tap water for 10 minutes.
- Trichrome Staining: Place slides in Gomori's Trichrome stain solution for 15-20 minutes.
- Differentiation: Differentiate in 0.5% acetic acid solution for 1-2 minutes.
- Washing: Rinse with distilled water.
- Dehydration: Dehydrate the sections through graded alcohols.
- Clearing: Clear in xylene.
- Mounting: Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, keratin, muscle fibers: Red
- Collagen and mucin: Green or blue (depending on the counter-stain used)

Visualizations

Logical Workflow for Gomori's Trichrome Staining

The following diagram illustrates the sequential steps of the Gomori's trichrome staining protocol.

Caption: Workflow of the Gomori's Trichrome Staining Procedure.

Conclusion

Acid Red 29 is a valuable tool for researchers, particularly in the field of histology. Its role as a component of the Gomori's trichrome stain allows for clear differentiation of tissue components, which is essential for pathological and morphological studies. While its direct interaction with cellular signaling pathways has not been established, its utility as a specific and reliable stain for key subcellular structures like mitochondria and the endoplasmic reticulum underscores its importance in cell biology research. Future investigations could explore the potential for this and similar molecules in the development of novel probes for live-cell imaging or as markers in high-throughput screening assays, although such applications are not currently documented.

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